molecular formula C9H14N+ B184261 Phenyltrimethylammonium CAS No. 3426-74-2

Phenyltrimethylammonium

Cat. No. B184261
CAS RN: 3426-74-2
M. Wt: 136.21 g/mol
InChI Key: ZNEOHLHCKGUAEB-UHFFFAOYSA-N
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Description

Phenyltrimethylammonium (PTMA) is a quaternary ammonium salt with the chemical formula (CH3)3N+C6H5. It is a widely used chemical compound in scientific research due to its unique properties. PTMA is a water-soluble compound, and it has a high melting point of 215°C.

Scientific Research Applications

Environmental Analysis

Phenyltrimethylammonium (PTA) derivatives, such as PTA hydroxide, have been employed in environmental chemistry for the derivatization of phenolic endocrine disrupting chemicals (EDCs) to enhance their detection in surface water analysis. This application enables the precise identification and quantification of pollutants like 4-tert-octylphenol, 4-cumylphenol, 4-nonylphenol, and bisphenol A in aquatic environments, demonstrating PTA's role in advancing environmental monitoring and safety (Gao Jian-pei, 2010).

Fuel Cell Technology

In the field of renewable energy, particularly in the development of anion exchange membrane fuel cells, phenyltrimethylammonium and its hydroxide variant have been analyzed for their hydrothermal stability. These compounds serve as benchmarks to evaluate the durability and efficiency of membrane materials in alkaline fuel cells, influencing the design and optimization of next-generation renewable energy sources (B. Einsla et al., 2007).

Spectroscopy and Cluster Chemistry

The interaction of phenyltrimethylammonium ions with water molecules has been explored through infrared photodissociation spectroscopy. This research offers insights into the effects of hydrophobic ions on water structure and hydrogen bonding, contributing to our understanding of cluster chemistry and the behavior of ions in aqueous solutions (J. Prell, E. Williams, 2009).

Organic Synthesis

Phenyltrimethylammonium tribromide has been identified as an effective catalyst in organic synthesis, facilitating nucleophilic substitution and oxygen transformation reactions. This application highlights the versatility of PTA derivatives in synthesizing a wide range of organic compounds, such as benzyl methyl sulfoxides, without the need for transition metals (Duo Fu et al., 2019).

Photovoltaic Materials

In the advancement of solar energy, phenyltrimethylammonium has been used as an organic interlayer spacer in the fabrication of 2D Ruddlesden-Popper perovskite solar cells. This application has led to the development of solar cells with enhanced efficiency and stability, pushing the boundaries of photovoltaic technology (Zhimin Li et al., 2019).

properties

IUPAC Name

trimethyl(phenyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEOHLHCKGUAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-24-9 (chloride), 16056-11-4 (bromide), 16093-66-6 (benzenesulfonate), 1899-02-1 (hydroxide), 4207-56-1 (tribromide), 51931-01-2 (tosylate), 98-04-4 (iodide)
Record name Phenyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044016
Record name Phenyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyltrimethylammonium

CAS RN

3426-74-2
Record name Phenyltrimethylammonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3426-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyltrimethylammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyltrimethylammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLTRIMETHYLAMMONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N2P1DR953
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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